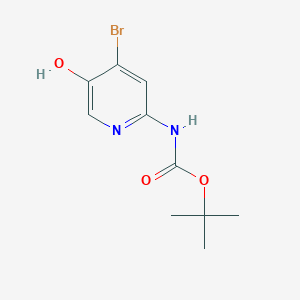
tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with bromine and hydroxyl groups, and a carbamic acid ester moiety, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.
Carbamate Formation: The final step involves the formation of the carbamic acid ester. This can be done by reacting the hydroxylated and brominated pyridine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated pyridine derivative.
Substitution: Formation of azido or cyano derivatives.
Applications De Recherche Scientifique
N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromine and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to enzymes or receptors. The carbamic acid ester moiety can undergo hydrolysis, releasing the active pyridine derivative, which can then interact with its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromo-2-pyridinyl)-N-(2,2,2-trifluoroethyl)-1,1-dimethylethyl ester: Similar structure but with a trifluoroethyl group instead of a hydroxyl group.
tert-butyl (2-((3-amino-5-bromopyridin-2-yl)oxy)ethyl)carbamate: Contains an amino group and an ether linkage.
Uniqueness
N-(4-bromo-5-hydroxy-2-pyridinyl)carbamic acid 1,1-dimethylethyl ester is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring, which can significantly influence its reactivity and binding properties. This dual functionality makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H13BrN2O3 |
|---|---|
Poids moléculaire |
289.13 g/mol |
Nom IUPAC |
tert-butyl N-(4-bromo-5-hydroxypyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-4-6(11)7(14)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) |
Clé InChI |
XQJLAPHHGYAFNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















